molecular formula C11H16FN B13303181 [1-(4-Fluorophenyl)ethyl](propyl)amine

[1-(4-Fluorophenyl)ethyl](propyl)amine

Cat. No.: B13303181
M. Wt: 181.25 g/mol
InChI Key: ARLKPYRUMJJANB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)ethylamine: is an organic compound with the molecular formula C11H16FN It is a derivative of phenethylamine, where the phenyl ring is substituted with a fluorine atom at the para position and the ethylamine chain is extended with a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)ethylamine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 4-fluorophenylacetonitrile.

    Reduction: The nitrile group is reduced to the corresponding amine using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C).

    Alkylation: The resulting amine is then alkylated with propyl bromide in the presence of a base such as potassium carbonate (K2CO3) to yield 1-(4-Fluorophenyl)ethylamine.

Industrial Production Methods: Industrial production methods for 1-(4-Fluorophenyl)ethylamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(4-Fluorophenyl)ethylamine can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.

    Reduction: The compound can be reduced to form the corresponding alkane derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of imine or nitrile derivatives.

    Reduction: Formation of alkane derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 1-(4-Fluorophenyl)ethylamine is used as a building block in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to understand the interactions of fluorinated amines with biological systems.

Medicine:

    Pharmaceutical Research: It is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)ethylamine involves its interaction with various molecular targets and pathways. The fluorine atom in the phenyl ring enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Phenethylamine: The parent compound without the fluorine and propyl substitutions.

    4-Fluorophenethylamine: Similar structure but lacks the propyl group.

    N-Propylphenethylamine: Similar structure but lacks the fluorine substitution.

Uniqueness:

    Fluorine Substitution: The presence of the fluorine atom at the para position of the phenyl ring imparts unique electronic properties, enhancing the compound’s reactivity and stability.

    Propyl Group: The addition of the propyl group increases the compound’s lipophilicity, improving its ability to interact with biological membranes and targets.

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]propan-1-amine

InChI

InChI=1S/C11H16FN/c1-3-8-13-9(2)10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3

InChI Key

ARLKPYRUMJJANB-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=CC=C(C=C1)F

Origin of Product

United States

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